molecular formula C8H16O B1225482 (S)-1-Octen-3-ol CAS No. 24587-53-9

(S)-1-Octen-3-ol

Cat. No. B1225482
Key on ui cas rn: 24587-53-9
M. Wt: 128.21 g/mol
InChI Key: VSMOENVRRABVKN-MRVPVSSYSA-N
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Patent
US05681738

Procedure details

Three mushroom supernatants were made using the method similar to the procedure for 1-octen-3-ol analysis (Mau, (1992)). Mushroom supernatants were prepared by blending 50 g of mushrooms with 100 mL of 0.1M Na phosphate buffer, pH 6.5, and linoleic acid (0, 25.6 and 51.2 mg for supernatants A, B and C, respectively). 1-Nonanol was added as an internal standard prior to blending in order to quantify 1-octen-3-ol. After pentane extraction and centrifugation, the pentane layer was removed for 1-octen-3-ol assay, and the supernatant (ca 135 ml) was adjusted to the final volume of 200 mL using deionized H2O. Due to the fact that 1-octen-3-ol and 10-oxo-trans-8-decenoic acid are formed at the molar ratio of 1:1 (Wurzenberger et al., (1982)), the concentrations of ODA in supernatants were computed directly from the 1-octen-3-ol content to be 2.7×10-5, 4.8×10-4, and 9.4×10-4M for supernatants A, B and C, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Na phosphate
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10]([OH:29])(=[O:28])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]/[CH:18]=[CH:19]\C/C=C\CCCCC.C([OH:39])CCCCCCCC>>[CH2:1]=[CH:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[O:39]=[CH:19]/[CH:18]=[CH:17]/[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:10]([OH:29])=[O:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCCCC)O
Step Five
Name
Na phosphate
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Mushroom supernatants were prepared
EXTRACTION
Type
EXTRACTION
Details
After pentane extraction and centrifugation
CUSTOM
Type
CUSTOM
Details
the pentane layer was removed for 1-octen-3-ol assay

Outcomes

Product
Name
Type
product
Smiles
C=CC(CCCCC)O
Name
Type
product
Smiles
O=C/C=C/CCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05681738

Procedure details

Three mushroom supernatants were made using the method similar to the procedure for 1-octen-3-ol analysis (Mau, (1992)). Mushroom supernatants were prepared by blending 50 g of mushrooms with 100 mL of 0.1M Na phosphate buffer, pH 6.5, and linoleic acid (0, 25.6 and 51.2 mg for supernatants A, B and C, respectively). 1-Nonanol was added as an internal standard prior to blending in order to quantify 1-octen-3-ol. After pentane extraction and centrifugation, the pentane layer was removed for 1-octen-3-ol assay, and the supernatant (ca 135 ml) was adjusted to the final volume of 200 mL using deionized H2O. Due to the fact that 1-octen-3-ol and 10-oxo-trans-8-decenoic acid are formed at the molar ratio of 1:1 (Wurzenberger et al., (1982)), the concentrations of ODA in supernatants were computed directly from the 1-octen-3-ol content to be 2.7×10-5, 4.8×10-4, and 9.4×10-4M for supernatants A, B and C, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Na phosphate
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10]([OH:29])(=[O:28])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]/[CH:18]=[CH:19]\C/C=C\CCCCC.C([OH:39])CCCCCCCC>>[CH2:1]=[CH:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[O:39]=[CH:19]/[CH:18]=[CH:17]/[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:10]([OH:29])=[O:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCCCC)O
Step Five
Name
Na phosphate
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Mushroom supernatants were prepared
EXTRACTION
Type
EXTRACTION
Details
After pentane extraction and centrifugation
CUSTOM
Type
CUSTOM
Details
the pentane layer was removed for 1-octen-3-ol assay

Outcomes

Product
Name
Type
product
Smiles
C=CC(CCCCC)O
Name
Type
product
Smiles
O=C/C=C/CCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05681738

Procedure details

Three mushroom supernatants were made using the method similar to the procedure for 1-octen-3-ol analysis (Mau, (1992)). Mushroom supernatants were prepared by blending 50 g of mushrooms with 100 mL of 0.1M Na phosphate buffer, pH 6.5, and linoleic acid (0, 25.6 and 51.2 mg for supernatants A, B and C, respectively). 1-Nonanol was added as an internal standard prior to blending in order to quantify 1-octen-3-ol. After pentane extraction and centrifugation, the pentane layer was removed for 1-octen-3-ol assay, and the supernatant (ca 135 ml) was adjusted to the final volume of 200 mL using deionized H2O. Due to the fact that 1-octen-3-ol and 10-oxo-trans-8-decenoic acid are formed at the molar ratio of 1:1 (Wurzenberger et al., (1982)), the concentrations of ODA in supernatants were computed directly from the 1-octen-3-ol content to be 2.7×10-5, 4.8×10-4, and 9.4×10-4M for supernatants A, B and C, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Na phosphate
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10]([OH:29])(=[O:28])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]/[CH:18]=[CH:19]\C/C=C\CCCCC.C([OH:39])CCCCCCCC>>[CH2:1]=[CH:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[O:39]=[CH:19]/[CH:18]=[CH:17]/[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:10]([OH:29])=[O:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCCCC)O
Step Five
Name
Na phosphate
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Mushroom supernatants were prepared
EXTRACTION
Type
EXTRACTION
Details
After pentane extraction and centrifugation
CUSTOM
Type
CUSTOM
Details
the pentane layer was removed for 1-octen-3-ol assay

Outcomes

Product
Name
Type
product
Smiles
C=CC(CCCCC)O
Name
Type
product
Smiles
O=C/C=C/CCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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